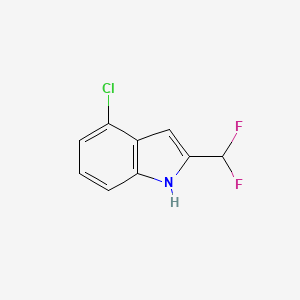
1H-Indole, 4-chloro-2-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(difluoromethyl)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of 4-chloro-2-(difluoromethyl)-1H-indole may involve large-scale halogenation and nucleophilic substitution processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine or difluoromethyl groups.
Substitution: The chlorine and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions can produce a wide range of functionalized indoles .
Scientific Research Applications
4-chloro-2-(difluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool for studying various biochemical pathways and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 4-chloro-2-(trifluoromethyl)pyridine
- 4-chloro-2-(difluoromethyl)aniline
- 2-chloro-4-(trifluoromethyl)pyridine
Comparison: 4-chloro-2-(difluoromethyl)-1H-indole is unique due to its indole core structure, which is known for its diverse biological activitiesCompared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the specific arrangement of functional groups .
Properties
Molecular Formula |
C9H6ClF2N |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6ClF2N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
OEEYGIQHVGHKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















